molecular formula C17H19NO5S2 B2953757 3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide CAS No. 920351-47-9

3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide

Cat. No.: B2953757
CAS No.: 920351-47-9
M. Wt: 381.46
InChI Key: HXWHGLMXPHOTGD-UHFFFAOYSA-N
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Description

3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of sulfonyl groups attached to both the isopropyl and methyl groups, which contribute to its unique chemical properties and reactivity.

Scientific Research Applications

3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

For biologically active compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting specific enzymes, or modulating specific biological pathways .

Safety and Hazards

This involves understanding the potential risks associated with the compound. It includes its toxicity, flammability, environmental impact, and precautions for safe handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the sulfonylation of aniline derivatives followed by amide bond formation. The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfonyl groups can be oxidized under specific conditions, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl groups, converting them into sulfides or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfides or thiols.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzenesulfonyl chloride
  • Phenyl boronic acid (PBA) containing BODIPY dyes
  • Pinacol boronic esters

Uniqueness

Compared to similar compounds, 3-(isopropylsulfonyl)-N-(4-(methylsulfonyl)phenyl)benzamide stands out due to its dual sulfonyl groups, which enhance its reactivity and binding affinity. This makes it particularly useful in applications requiring strong and specific interactions with molecular targets.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5S2/c1-12(2)25(22,23)16-6-4-5-13(11-16)17(19)18-14-7-9-15(10-8-14)24(3,20)21/h4-12H,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWHGLMXPHOTGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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